molecular formula C11H11BrO2 B1596233 Ethyl 3-(3-bromophenyl)acrylate CAS No. 59114-88-4

Ethyl 3-(3-bromophenyl)acrylate

Cat. No.: B1596233
CAS No.: 59114-88-4
M. Wt: 255.11 g/mol
InChI Key: MSSAFCYKWMNVMZ-UHFFFAOYSA-N
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Description

Ethyl 3-(3-bromophenyl)acrylate is a chemical compound that belongs to the class of acrylate esters. It is widely used in scientific research as a starting material for the synthesis of various chemical compounds. This compound is a versatile compound that has a wide range of applications in different fields of science, including organic chemistry, medicinal chemistry, and material science.

Scientific Research Applications

Catalytic Applications

Ethyl 3-(3-bromophenyl)acrylate has been studied for its potential in catalytic applications. Kelkar et al. (1994) explored the vinylation of bromobiphenyls using nickel catalysts, where this compound was used as a reactant. They discovered that ethyl 4-(4′-hydroxyphenyl)cinnamate could be formed with high selectivity, showcasing the usefulness of this compound in catalytic processes (Kelkar et al., 1994).

Synthetic Chemistry

In the field of synthetic chemistry, this compound has been used as a building block for various organic compounds. Pandolfi et al. (2019) demonstrated its role in the selective deprotonation of β-bromopropionanilides, leading to the formation of either β-lactams or acrylanilides. This study highlighted the versatility of this compound in synthesizing biologically active molecules (Pandolfi et al., 2019).

Polymer Manufacturing

This compound's utility extends to polymer manufacturing. Xu et al. (2015) developed a novel process for synthesizing various acrylates, including this compound derivatives. These compounds were used as intermediates in the production of kinase inhibitors, demonstrating the compound's significance in the synthesis of complex organic molecules (Xu et al., 2015).

Green Chemistry

This compound is also a subject of interest in green chemistry. Meddad et al. (2001) explored its use in eco-friendly transamination and aza-annulation reactions, leading to the solvent-free synthesis of new acrylates and pyrazolones under microwave irradiations. This highlights the compound's potential in developing environmentally sustainable chemical processes (Meddad et al., 2001).

Properties

IUPAC Name

ethyl (E)-3-(3-bromophenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO2/c1-2-14-11(13)7-6-9-4-3-5-10(12)8-9/h3-8H,2H2,1H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSSAFCYKWMNVMZ-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Under a nitrogen atmosphere, a stirred solution of 10.1 grams (0.045 mole) of 3-bromocinnamic acid and 40 drops of concentrated sulfuric acid in 75 mL of ethanol was heated at reflux for about 19 hours. After this time the reaction mixture was concentrated under reduced pressure to a residual oil. The oil was dissolved in methylene chloride, and the solution was washed with 50 mL of water and then with 50 mL of an aqueous solution saturated with sodium bicarbonate. The organic layer was dried with magnesium sulfate and filtered. The filtrate was concentrated under reduced pressure, yielding about 11.4 grams of ethyl 3-(3-bromophenyl)-2-propenoate. The NMR spectrum was consistent with the proposed structure.
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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